molecular formula C27H24ClN5O6S B1192343 BMS-883559

BMS-883559

Cat. No. B1192343
M. Wt: 582.03
InChI Key: HDEDVIXSWBFUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-883559 is a novel inhibitor of the influenza nucleoprotein (INF-NP).

Scientific Research Applications

  • Biodegradable Metals : A comprehensive review of biodegradable metals (BMs) for medical applications, including their degradation mechanisms, microstructures, and clinical trials (Witte, 2018).

  • Precision Medicine and New Technologies : Discussion on leveraging new technologies in healthcare for precision medicine, focusing on genomics, digital biomarkers, and artificial intelligence (Seyhan & Carini, 2019).

  • Bayesian Model Selection in Neuroimaging : Exploration of Bayesian model selection (BMS) methods, particularly in neuroimaging and dynamic causal modeling (Stephan et al., 2009).

  • Digital Business Models in Travel Industry : Analysis of digital business model configurations in the travel industry, highlighting the taxonomy of these models (Perelygina et al., 2022).

  • Carbon Capture and Storage Using Bioinspired Materials : Review of bioinspired materials (BMs) for environmental applications, including carbon capture and storage (Kumar & Kim, 2016).

  • HIV-1 Inhibitor BMS-378806 : Research on BMS-378806, a small molecule HIV-1 inhibitor that blocks viral entrance to cells (Lin et al., 2003).

  • Battery Management System in Electric Vehicles : Analysis of the key issues in lithium-ion battery management for electric vehicles (Lu et al., 2013).

properties

Molecular Formula

C27H24ClN5O6S

Molecular Weight

582.03

IUPAC Name

Thiophene-2-carboxylic acid (4-chloro-5-{4-[3-(2-methoxy-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazin-1-yl}-2-nitro-phenyl)-amide

InChI

InChI=1S/C27H24ClN5O6S/c1-16-24(25(30-39-16)17-6-3-4-7-22(17)38-2)27(35)32-11-9-31(10-12-32)20-15-19(21(33(36)37)14-18(20)28)29-26(34)23-8-5-13-40-23/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)

InChI Key

HDEDVIXSWBFUIT-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CS1)NC2=CC(N3CCN(C(C4=C(C)ON=C4C5=CC=CC=C5OC)=O)CC3)=C(Cl)C=C2[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-883559;  BMS 883559;  BMS883559

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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